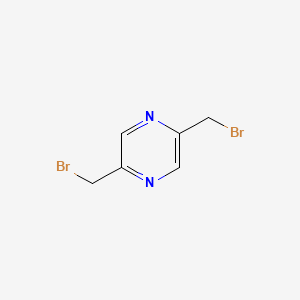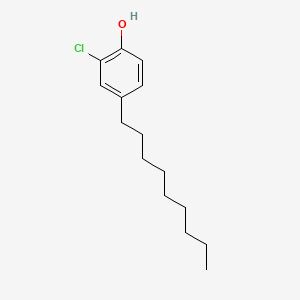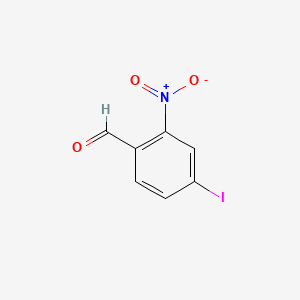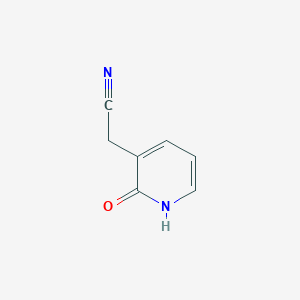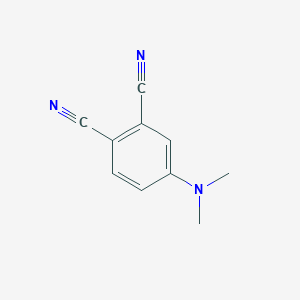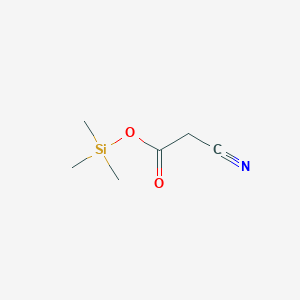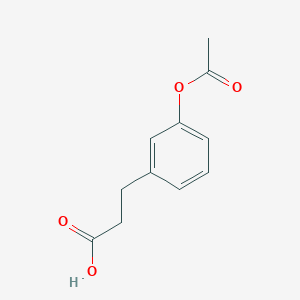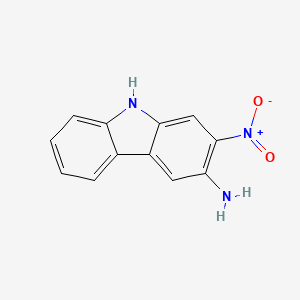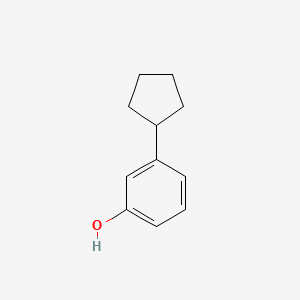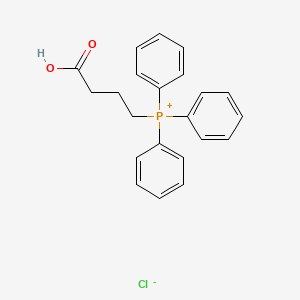
(3-Carboxypropyl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Carboxypropyl)(triphenyl)phosphanium Bromide” is a reagent used in the preparation of sphingosine 1-phosphate-1 receptor antagonists . It is also used in the synthesis of mitochondrial vitamin E metabolites and other mitochondrial targets in the study of mitochondrial functions .
Synthesis Analysis
The synthesis of “(3-Carboxypropyl)(triphenyl)phosphanium Bromide” involves the use of triphenylphosphine and 3-bromopropionic acid . The reaction is typically carried out in acetonitrile .Molecular Structure Analysis
The linear formula of “(3-Carboxypropyl)(triphenyl)phosphanium Bromide” is HO2C(CH2)3P(C6H5)3Br . It has a molecular weight of 429.29 .Chemical Reactions Analysis
“(3-Carboxypropyl)(triphenyl)phosphanium Bromide” is used in various chemical reactions. For instance, it is used in the preparation of piperamide analogs as histone deacetylase (HDAC) inhibitors with antitumor activity . It is also used in the preparation of boron-containing benzoxaboroles as antimalarial agents .Physical And Chemical Properties Analysis
“(3-Carboxypropyl)(triphenyl)phosphanium Bromide” is soluble in water and ethanol . It is sensitive to moisture .Safety and Hazards
Propiedades
Número CAS |
60633-18-3 |
|---|---|
Nombre del producto |
(3-Carboxypropyl)(triphenyl)phosphanium chloride |
Fórmula molecular |
C22H22ClO2P |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
3-carboxypropyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H21O2P.ClH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Clave InChI |
KWZQORSVCNLHBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)
